cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone: is a complex organic compound featuring a diazabicycloheptane core structure fused with a furan ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the organocatalyzed asymmetric Michael addition of substituted tri-ketopiperazines to enones, followed by regioselective manipulations to form the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and enantioselectivity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicycloheptane core structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone can be compared with other diazabicycloheptane derivatives and furan-containing compounds:
2,7-Diazabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms and the overall ring size.
2,6-Diazabicyclo[3.2.0]heptan-7-one: Another related compound with potential biological activities, used as a scaffold for β-lactamase inhibitors.
3-Oxabicyclo[3.2.0]heptan-2-one: A structurally similar compound used in the synthesis of natural product analogs.
The uniqueness of this compound lies in its specific combination of the diazabicycloheptane core with a furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(1R,5R)-3,6-diazabicyclo[3.2.0]heptan-3-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(9-2-1-3-14-9)12-5-7-4-11-8(7)6-12/h1-3,7-8,11H,4-6H2/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJPBOKHBHSIEZ-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2N1)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2N1)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.